(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
Description
Properties
IUPAC Name |
[3-[(4-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO2S/c23-16-10-12-17(13-11-16)26-14-19-18-8-4-5-9-20(18)25-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYKVASBWBNPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a benzofuran core substituted with a chlorophenyl group and a sulfanyl moiety. Its molecular structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16ClO2S
- Molecular Weight : 344.85 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfanyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzofuran ring can engage in π-π stacking interactions, influencing the conformation and function of target proteins.
Antimicrobial Activity
Research has demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, similar compounds in the benzofuran class have shown effectiveness against various pathogens:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzofuran Derivative A | 12.5 | Effective against E. coli |
| Benzofuran Derivative B | 25 | Effective against S. aureus |
| Benzofuran Derivative C | 6.25 | Effective against C. albicans |
These results suggest that the presence of the benzofuran structure enhances antimicrobial efficacy, which may extend to this compound.
Case Studies
- Antifungal Activity : A study conducted on similar benzofuran derivatives reported promising antifungal activity against Fusarium oxysporum, with some compounds achieving MIC values as low as 6.25 µg/mL, indicating a potential therapeutic application for fungal infections .
- Cancer Research : Compounds featuring similar structural motifs have been investigated for their anticancer properties. In vitro studies indicated that such compounds could induce apoptosis in cancer cell lines by modulating apoptotic pathways through caspase activation .
- Neuroprotective Effects : Research has also explored the neuroprotective potential of benzofuran derivatives, with findings suggesting that they could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Preparation of Sulfanyl Intermediate : The reaction of 4-chlorobenzenesulfonyl chloride with 1-benzofuran-2-ylmethanol under basic conditions.
- Formation of Final Product : The sulfanyl intermediate is then reacted with phenylmethanone derivatives to yield the target compound.
Comparison with Similar Compounds
a. (4-Chlorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone
- Substituents : A methoxy group at the 6-position and a methyl group at the 3-position of the benzofuran ring.
- The methyl group introduces steric hindrance, which may reduce conformational flexibility compared to the sulfanylmethyl group in the target compound .
b. (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone
- Substituents : A sulfinylmethyl group (oxidized sulfur) at the 3-position and a 2-chlorophenyl substituent.
- Impact: The sulfinyl group increases polarity and hydrogen-bonding capacity compared to the sulfanyl group in the target compound.
c. {3-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-yl]-1-benzofuran-2-yl}(phenyl)methanone
- Substituents : A pyrazolo[1,5-a]pyrimidinyl heterocycle at the 3-position.
- Impact : The fused heterocyclic system increases molecular weight (449.9 g/mol vs. ~390 g/mol for the target compound) and may enhance binding to ATP pockets in kinases. However, this modification could reduce bioavailability due to higher hydrophobicity .
Data Tables
Research Findings
a. Electronic and Steric Effects
- Methoxy-substituted analogs (e.g., ) exhibit increased electron density on the benzofuran ring, which may favor interactions with electrophilic enzyme active sites.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, and what key reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step reactions, often starting with benzofuran core functionalization. Key steps include:
-
Suzuki-Miyaura coupling for aryl-aryl bond formation between benzofuran and phenyl groups.
-
Nucleophilic substitution to introduce the (4-chlorophenyl)sulfanyl moiety at the 3-position of benzofuran.
-
Ketone formation via Friedel-Crafts acylation or oxidation of alcohol intermediates.
- Critical Conditions :
-
Temperature control (e.g., 0–5°C for sulfanyl group introduction to prevent disulfide formation).
-
Catalysts like Pd(PPh₃)₄ for coupling reactions.
-
Solvent polarity adjustments (e.g., DMF for polar intermediates, toluene for acylation).
- Yield Optimization :
-
Purification via column chromatography (silica gel, hexane/EtOAc gradients) improves purity (>95%) .
Table 1: Synthetic Methods Comparison
Step Method Yield (%) Key Conditions Reference Benzofuran core prep Cyclization 65–75 AcOH, reflux, 12 h Sulfanyl introduction SNAr reaction 70–80 K₂CO₃, DMF, 0°C Ketone formation Friedel-Crafts 60–70 AlCl₃, CH₂Cl₂, rt
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
-
¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and carbonyl (C=O, δ ~190 ppm). Sulfanyl-methyl groups show distinct splitting patterns .
-
HRMS : Confirms molecular ion ([M+H]⁺) with <2 ppm mass error.
- Crystallography :
-
Single-crystal X-ray diffraction (SHELX programs) resolves 3D structure, including dihedral angles between benzofuran and phenyl planes (e.g., 45–55°) .
- Thermal Analysis :
-
DSC/TGA reveals melting points (~180–200°C) and thermal stability up to 250°C .
Table 2: Key Spectroscopic Data
Technique Observed Signal Functional Group Reference ¹H NMR (CDCl₃) δ 7.45–7.65 (m, 9H, Ar-H) Aromatic protons ¹³C NMR δ 189.2 (C=O) Ketone carbonyl FT-IR 1685 cm⁻¹ (C=O stretch) Ketone
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Discrepancy Sources :
- Variability in assay conditions (e.g., cell line viability, IC�50 values).
- Impurity profiles (e.g., residual solvents or unreacted intermediates) .
- Resolution Strategies :
- Dose-Response Repetition : Use standardized assays (e.g., MTT for cytotoxicity) across multiple labs.
- Structural Validation : Confirm batch purity via HPLC (retention time ~12.3 min, 95% purity) .
- Molecular Docking : Validate target interactions (e.g., kinase inhibition) using AutoDock Vina to correlate activity with binding affinity .
Q. What strategies optimize the compound’s pharmacokinetic properties through structural modifications?
- Lipophilicity Adjustments :
-
Introduce polar groups (e.g., -OH, -COOH) to enhance solubility.
-
Replace chlorophenyl with fluorophenyl to improve metabolic stability .
- Bioisosteric Replacement :
-
Swap benzofuran with indole to retain aromatic stacking while reducing hepatotoxicity .
- Prodrug Design :
-
Esterify the ketone to enhance oral bioavailability, with in vivo hydrolysis to active form .
Table 3: Modified Derivatives and Properties
Modification LogP Solubility (mg/mL) IC₅₀ (μM) Reference Parent compound 3.8 0.12 12.5 -OH at benzofuran (C5) 2.9 0.45 8.7 Fluorophenyl replacement 3.5 0.18 10.2
Q. How can impurity profiles in synthesized batches be systematically analyzed?
- HPLC-MS : Quantify impurities using a C18 column (acetonitrile/water gradient). Key impurities include:
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone (RT 0.34 min, 0.2% max) .
- Unreacted benzofuran intermediates (RT 1.35 min) .
- Quantitative NMR : Compare impurity peaks (e.g., δ 6.2 ppm for residual thiols) against internal standards .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
